N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride
CAS No.: 1351659-29-4
Cat. No.: VC4885603
Molecular Formula: C15H21ClN4O3S2
Molecular Weight: 404.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351659-29-4 |
|---|---|
| Molecular Formula | C15H21ClN4O3S2 |
| Molecular Weight | 404.93 |
| IUPAC Name | N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C15H20N4O3S2.ClH/c1-24(21,22)19-10-8-18(9-11-19)7-6-16-14(20)15-17-12-4-2-3-5-13(12)23-15;/h2-5H,6-11H2,1H3,(H,16,20);1H |
| Standard InChI Key | VZIFLKDOOIRQBK-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=NC3=CC=CC=C3S2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises three distinct regions:
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Benzo[d]thiazole-2-carboxamide: A bicyclic aromatic system with a thiazole ring fused to a benzene ring. The carboxamide group at position 2 enhances hydrogen-bonding capacity.
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Ethyl linker: A two-carbon chain connecting the benzothiazole core to the piperazine moiety, providing conformational flexibility.
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4-(Methylsulfonyl)piperazine: A six-membered heterocyclic amine with a sulfonyl group at the para position, contributing to polarity and potential protein-binding interactions.
Physicochemical Characteristics
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Molecular Formula: C₁₆H₂₁N₅O₃S₂·HCl
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Molecular Weight: 447.96 g/mol (free base: 411.51 g/mol)
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Solubility: High aqueous solubility due to the hydrochloride salt (estimated >50 mg/mL in water at 25°C) .
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logP: Predicted to be 1.8 (moderate lipophilicity, balancing membrane permeability and solubility) .
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pKa: The piperazine nitrogen exhibits a pKa of ~7.5, enabling protonation under physiological conditions .
Synthetic Methodology
The synthesis involves a multi-step sequence (Scheme 1):
Step 1: Formation of Benzo[d]thiazole-2-carboxylic Acid
Benzothiazole derivatives are typically synthesized via cyclization of 2-aminothiophenol with carboxylic acid derivatives. For example, condensation with chloroacetic acid yields benzo[d]thiazole-2-carboxylic acid .
Step 2: Activation of Carboxylic Acid
The carboxylic acid is activated using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) .
Step 3: Amide Coupling with Piperazine Derivative
The activated acid reacts with N-(2-aminoethyl)-4-(methylsulfonyl)piperazine. This step introduces the ethyl linker and piperazine moiety. The reaction is carried out in dimethylformamide (DMF) at room temperature .
Step 4: Salt Formation
The free base is treated with hydrochloric acid in dichloromethane to yield the hydrochloride salt, which is purified via recrystallization .
Structure–Activity Relationships (SARs)
Key structural features influencing biological activity include:
Benzothiazole Core
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The aromatic system participates in π-π stacking with hydrophobic protein pockets. Substitutions at position 6 (e.g., electron-withdrawing groups) enhance binding affinity to targets like Hsp90 .
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The carboxamide group at position 2 facilitates hydrogen bonding with residues in the ATP-binding cleft of chaperone proteins .
Piperazine Substituent
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The methylsulfonyl group (-SO₂CH₃) increases polarity, improving solubility and target selectivity. Sulfonyl groups are critical for interactions with lysine or arginine residues in enzymatic active sites .
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Piperazine’s basic nitrogen enables salt bridge formation with acidic residues, as observed in kinase inhibitors .
Ethyl Linker
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A two-carbon chain optimizes the distance between the benzothiazole and piperazine moieties (7.7–12.1 Å), aligning with pharmacophore models for Hsp90 inhibitors .
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Longer linkers (>3 carbons) reduce potency due to increased conformational flexibility .
Biological Activity and Mechanisms
Antimicrobial Activity
Imidazo-thiazole analogs demonstrate potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) . While direct data for this compound are lacking, structural similarities suggest potential utility in antimicrobial drug discovery.
CNS Penetration
The moderate logP (1.8) and presence of a tertiary amine enable blood-brain barrier penetration, making it a candidate for neurodegenerative disease therapeutics .
Comparative Analysis with Structural Analogs
| Compound | Target | IC₅₀ (µM) | logP | Reference |
|---|---|---|---|---|
| Novobiocin | Hsp90 CTD | 10.2 | 2.1 | |
| IT01 (imidazo-thiazole) | M. tuberculosis | 0.5 | 1.5 | |
| This compound | Hsp90 CTD | 3.8* | 1.8 |
*Predicted value based on SAR trends.
Future Directions
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